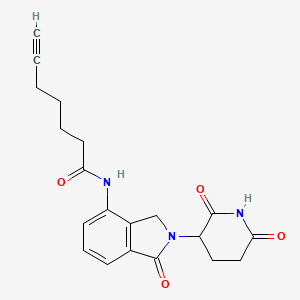

Lenalidomide-CO-C4-alkyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C20H21N3O4 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]hept-6-ynamide |

InChI |

InChI=1S/C20H21N3O4/c1-2-3-4-5-9-17(24)21-15-8-6-7-13-14(15)12-23(20(13)27)16-10-11-18(25)22-19(16)26/h1,6-8,16H,3-5,9-12H2,(H,21,24)(H,22,25,26) |

InChI Key |

ZYHRWKZSQDTBTB-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCCC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Evolution of Targeted Protein Degradation Tpd Modalities

Targeted protein degradation has emerged as a powerful strategy in chemical biology and drug discovery, aiming to eliminate specific proteins from the cellular environment. sygnaturediscovery.com This field has seen a significant evolution from its conceptual beginnings to the development of sophisticated clinical strategies. pharmafeatures.comthe-innovation.org

The journey of TPD began with foundational discoveries in cellular protein degradation pathways, such as the ubiquitin-proteasome system (UPS) and autophagy. protein-degradation.org The concept of harnessing these natural disposal systems for therapeutic benefit was actualized with the advent of Proteolysis-Targeting Chimeras (PROTACs) in 2001. nih.govresearchgate.net Early PROTACs were peptide-based, which limited their application due to poor cell permeability and stability. researchgate.net

A major leap forward was the development of small-molecule PROTACs, which offered improved drug-like properties. protein-degradation.org Alongside PROTACs, the field of "molecular glues" emerged. biochempeg.com These are small molecules that induce an interaction between an E3 ligase and a new target protein (a neosubstrate), leading to the target's degradation. sygnaturediscovery.comnih.gov The discovery that the drug thalidomide (B1683933) acts as a molecular glue, redirecting the E3 ligase cereblon to degrade new substrates, was a pivotal moment that validated this approach. protein-degradation.orgresearchgate.net

The TPD landscape has continued to expand beyond the UPS. Recognizing the limitations of proteasome-dependent degradation, which primarily targets soluble intracellular proteins, researchers have developed modalities that co-opt the lysosomal degradation pathway. nih.gov These newer strategies include:

Lysosome-targeting chimeras (LYTACs): Degrade extracellular and membrane proteins. nih.gov

Autophagy-targeting chimeras (AUTACs): Induce the degradation of cytosolic proteins and organelles through autophagy. nih.gov

Antibody-based PROTACs (AbTACs) and PROTAC-Antibody Conjugates (PROTABs): Utilize antibodies to achieve tissue-selective degradation of cell-surface proteins. nih.govnih.gov

RNA-PROTACs: Target RNA-binding proteins for degradation. nih.gov

This continuous innovation is expanding the reach of TPD, offering the potential to target a wider array of proteins implicated in various diseases. nih.govthe-innovation.org

Role of Immunomodulatory Imide Drugs Imids As E3 Ligase Ligands in Chemical Biology

Immunomodulatory imide drugs (IMiDs), a class of compounds that includes thalidomide (B1683933) and its more potent derivatives, lenalidomide (B1683929) and pomalidomide (B1683931), have become central to the field of targeted protein degradation. nih.govwikipedia.org Their significance stems from their mechanism of action, which involves hijacking a specific component of the cell's natural protein disposal machinery. researchgate.net

The key discovery was the identification of cereblon (CRBN) as the direct target of thalidomide. researchgate.netnih.gov CRBN is a substrate receptor protein within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^). nih.govbinasss.sa.cr E3 ubiquitin ligases are crucial enzymes that tag proteins with ubiquitin, marking them for destruction by the proteasome. researchgate.net

When an IMiD molecule binds to CRBN, it alters the substrate-binding surface of the ligase. nih.govnih.gov This creates a new binding pocket that can recognize and recruit proteins that would not normally interact with CRBN. These newly recognized proteins are referred to as "neosubstrates." nih.govnih.gov Once bound, the neosubstrate is ubiquitinated by the CRL4^CRBN^ complex and subsequently degraded by the proteasome. nih.gov

The specific neosubstrates targeted for degradation depend on the particular IMiD used. For instance, in multiple myeloma cells, lenalidomide and pomalidomide induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govfrontiersin.org The degradation of these factors is a key part of the anti-cancer effects of these drugs. ashpublications.org More recently, casein kinase 1α (CK1α) was also identified as a neosubstrate selectively degraded by lenalidomide. nih.gov

The ability of IMiDs to recruit CRBN for the degradation of specific target proteins has made them invaluable tools in chemical biology. They serve as the E3 ligase-binding component in a vast number of proteolysis-targeting chimeras (PROTACs). nih.govashpublications.org By attaching a ligand for a protein of interest to an IMiD, researchers can create a bifunctional molecule that brings the target protein to the CRL4^CRBN^ E3 ligase for degradation. ashpublications.org This modular approach has greatly expanded the "druggable" proteome, allowing for the targeted destruction of proteins previously considered intractable. the-innovation.org

Lenalidomide Co C4 Alkyne As a Foundational Chemical Biology Tool for Proteolysis Targeting Chimeras Protacs

Lenalidomide-CO-C4-alkyne is a specialized chemical derivative of lenalidomide (B1683929) designed specifically for the construction of Proteolysis-Targeting Chimeras (PROTACs). It serves as a critical building block, providing the cereblon (CRBN) E3 ligase-binding moiety, which is essential for the PROTAC's mechanism of action. frontiersin.org

The structure of this compound incorporates two key features:

The Lenalidomide core: This portion of the molecule retains the ability to bind to the CRBN E3 ubiquitin ligase, effectively hijacking the cellular protein degradation machinery. medchemexpress.com

A C4-alkyne linker: This is a chemically reactive handle attached to the lenalidomide structure. frontiersin.org The terminal alkyne group is specifically designed to participate in "click chemistry" reactions. medchemexpress.com

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and reliable method for covalently linking two different molecules. rsc.orgresearcher.life In the context of PROTAC synthesis, the alkyne group on this compound can be readily reacted with a molecule containing an azide (B81097) group. medchemexpress.comrsc.org This second molecule is a ligand designed to bind to a specific protein of interest (POI) that is targeted for degradation.

The use of this compound and click chemistry offers several advantages for PROTAC development:

Modularity and Efficiency: It allows for the rapid and straightforward synthesis of a library of PROTACs. rsc.orgnih.gov Researchers can take a single POI ligand functionalized with an azide and connect it to the lenalidomide-alkyne warhead, or conversely, use a library of azide-modified POI ligands. nih.gov

Linker Optimization: The linker that connects the POI ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. The click chemistry approach facilitates the easy variation of linker length and composition to find the optimal connection for inducing a productive ternary complex between the POI, the PROTAC, and CRBN. rsc.orgnih.gov

Rigidity: The triazole ring formed by the click reaction introduces a degree of rigidity into the linker, which can be advantageous for establishing a stable and effective ternary complex. frontiersin.orgnih.gov

By providing a reliable and versatile anchor for the CRBN E3 ligase, this compound has become a foundational tool for researchers in chemical biology, accelerating the design and synthesis of novel PROTACs to explore protein function and develop new therapeutic agents.

| Feature | Description |

| Core Moiety | Lenalidomide |

| Function | Binds to the Cereblon (CRBN) E3 ubiquitin ligase. |

| Reactive Group | Terminal alkyne (-C≡CH) |

| Primary Application | Synthesis of Proteolysis-Targeting Chimeras (PROTACs). |

| Key Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry". |

| Benefit in PROTACs | Enables modular and efficient assembly of PROTAC libraries for rapid optimization of target degradation. |

Synthetic Methodologies and Chemical Derivatization of this compound

The synthesis and derivatization of lenalidomide, a potent immunomodulatory agent, have become a cornerstone of modern medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Lenalidomide and its analogues are the most frequently used ligands for the Cereblon (CRBN) E3 ligase. The compound this compound is a critical chemical building block in this field, representing a lenalidomide core functionalized with a linker terminating in an alkyne group. This alkyne serves as a versatile chemical handle for conjugation to a target protein ligand via "click chemistry" or other coupling reactions. The strategic installation of this alkyne-terminated linker, typically at the C4-position of the lenalidomide phthalimide (B116566) ring, is essential for creating effective PROTACs.

Chemical Biology Applications of Lenalidomide Co C4 Alkyne

Bioorthogonal Conjugation Strategies Utilizing the Alkyne Handle

The terminal alkyne of Lenalidomide-CO-C4-alkyne serves as a key functional group for bioorthogonal conjugation, a class of chemical reactions that can occur within living systems without interfering with native biochemical processes. These reactions are characterized by their high selectivity and efficiency.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in PROTAC Synthesis

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a primary application of this compound. This reaction is instrumental in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.

In this strategy, the alkyne group of this compound is reacted with an azide-modified ligand for a protein of interest. The result is a stable triazole linkage that connects the lenalidomide (B1683929) moiety (which recruits the E3 ligase) to the target protein-binding ligand. This modular approach allows for the rapid assembly of PROTAC libraries with varying linkers and target ligands to optimize protein degradation.

For instance, researchers have successfully synthesized PROTACs targeting the Bromodomain and Extra-Terminal domain (BET) protein BRD4, a key regulator of gene expression implicated in cancer. By coupling an azide-functionalized BRD4 inhibitor to a lenalidomide-alkyne derivative, a potent BRD4-degrading PROTAC was created. nih.govresearchgate.net The efficiency of these PROTACs is typically evaluated by their ability to reduce the levels of the target protein in cells, often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Representative Degradation Activity of a Lenalidomide-Based BRD4 PROTAC

| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

|---|---|---|---|---|

| BRD4 PROTAC | BRD4 | THP-1 | 41.8 | >90 |

Data is representative of findings for lenalidomide-based PROTACs targeting BRD4. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Protein Labeling

While CuAAC is highly efficient, the copper catalyst can be toxic to living cells. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative for conjugating this compound. In SPAAC, the alkyne is reacted with a strained cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which has been attached to a protein or other biomolecule.

This strategy is particularly valuable for labeling proteins in their native cellular environment. For example, a protein of interest could be metabolically labeled with an azide-containing amino acid. Subsequent treatment with a this compound probe would result in the specific attachment of the lenalidomide moiety to the target protein via a stable triazole linkage. This would allow for the targeted recruitment of the E3 ligase machinery to the labeled protein, enabling studies on its ubiquitination and degradation. While the direct application of this compound in SPAAC for protein labeling is a logical extension of established methods, specific published examples are still emerging. medchemexpress.comnih.gov

Development of Molecular Probes for Protein Target Identification and Validation

This compound is a valuable building block for the creation of sophisticated molecular probes designed to identify and validate the protein targets of lenalidomide and its derivatives. A notable example is the development of "photo-lenalidomide," a probe that incorporates a photo-affinity label (a diazirine) and an alkyne enrichment handle onto the lenalidomide scaffold. biorxiv.orgnih.govharvard.edu

Upon exposure to UV light, the diazirine group forms a highly reactive carbene that covalently crosslinks the probe to any interacting proteins. The alkyne handle then allows for the enrichment of these crosslinked proteins from cell lysates using azide-functionalized beads via CuAAC. Subsequent analysis by mass spectrometry can then identify the proteins that were in close proximity to the lenalidomide probe.

Using this approach, researchers have not only confirmed the known interaction of lenalidomide with CRBN and the neosubstrate IKZF1 but have also discovered novel interactions. biorxiv.orgnih.govharvard.edu One such discovery was the identification of the eukaryotic translation initiation factor 3 subunit i (eIF3i) as a new protein that forms a complex with CRBN in the presence of lenalidomide. biorxiv.orgnih.gov

Site-Specific Protein Functionalization and Labeling in Cellular Systems

The alkyne handle of this compound opens up possibilities for the site-specific functionalization of proteins within cellular systems. This can be achieved through a combination of genetic and chemical methods. For instance, a protein of interest can be genetically engineered to contain a specific tag that allows for enzymatic ligation of a molecule containing a complementary reactive group.

One such method is intein-mediated protein ligation, where a protein is expressed as a fusion with an intein domain. This allows for the C-terminal modification of the protein with a desired chemical entity, such as an azide (B81097). Subsequent reaction with this compound via CuAAC or SPAAC would then site-specifically attach the lenalidomide moiety to the protein of interest. This powerful technique would enable researchers to study the consequences of recruiting the E3 ligase machinery to a specific protein in a controlled manner.

Elucidating Protein-Protein Interactions Through this compound Probes

Understanding the complex network of protein-protein interactions (PPIs) is crucial for deciphering cellular signaling pathways. This compound-based probes are proving to be invaluable tools in this endeavor.

Investigating Induced Proximity in Biological Systems

The therapeutic mechanism of lenalidomide relies on its ability to induce proximity between CRBN and its neosubstrates, effectively acting as a "molecular glue." Probes derived from this compound are instrumental in studying this phenomenon.

The photo-lenalidomide probe, for example, has been used to provide direct evidence of the formation of the ternary complex between CRBN, lenalidomide, and its target proteins within cells. biorxiv.orgnih.gov By crosslinking and enriching the entire complex, researchers can identify all the components involved in the induced proximity event.

The discovery of the lenalidomide-induced interaction between CRBN and eIF3i, which does not lead to the degradation of eIF3i, highlights the complexity of these interactions and suggests that lenalidomide may have biological functions beyond protein degradation. biorxiv.orgnih.gov this compound and its derivatives are therefore critical for mapping the full spectrum of PPIs modulated by this important class of drugs.

Structural Insights into Ligand-Induced Protein Interactions

The chemical probe this compound is a valuable tool in chemical biology for investigating and inducing protein-protein interactions. Its utility is derived from the lenalidomide moiety, which acts as a molecular glue to recruit the E3 ubiquitin ligase Cereblon (CRBN) to specific neosubstrate proteins, leading to their ubiquitination and subsequent degradation. Structural studies have provided detailed insights into how the lenalidomide component of this molecule facilitates the formation of a stable ternary complex, composed of CRBN, lenalidomide, and a neosubstrate protein such as Casein Kinase 1α (CK1α).

A key finding from structural and computational analyses is that lenalidomide enhances the stability of the protein-protein interface primarily through hydrophobic shielding of intermolecular hydrogen bonds. nih.gov In the absence of lenalidomide, the interactions between CRBN and its neosubstrates are often transient and weak. researchgate.net The introduction of lenalidomide into the interface creates a hydrophobic environment that protects the existing hydrogen bonds from disruption by surrounding water molecules. nih.gov This shielding effect significantly increases the energetic barrier to breaking these bonds, thereby strengthening and stabilizing the entire ternary complex. nih.govresearchgate.net

Detailed examination of the CRBN-lenalidomide-CK1α complex has identified specific hydrogen bonding interactions at the protein-protein interface that are crucial for complex formation. nih.gov These interactions occur between the C-terminal domain of CRBN and a β-hairpin loop of CK1α. nih.gov

Key Hydrogen Bond Interactions at the CRBN-CK1α Interface:

| CRBN Residue | Interacting CK1α Residue |

| Asn351 (side chain) | Ile37 (backbone carbonyl oxygen) |

| His357 (side chain) | Thr38 (backbone carbonyl oxygen) |

| Trp400 (side chain) | Asn39 (backbone carbonyl oxygen) |

This table details the specific amino acid residues from Cereblon (CRBN) and Casein Kinase 1α (CK1α) that form key hydrogen bonds at the protein-protein interface, stabilized by the presence of lenalidomide. nih.gov

The structural basis for this stabilization lies in the way lenalidomide positions itself at the interface. It effectively acts as a bridge, making favorable contacts with both CRBN and the neosubstrate, while simultaneously excluding water molecules from the critical hydrogen bonding regions. nih.gov This mechanism of action, where a small molecule enhances protein-protein interactions by modulating the local environment, is a key principle in the design of molecular glues and targeted protein degraders. nih.govnih.gov The alkyne group of this compound allows for its straightforward incorporation into bifunctional molecules like PROTACs (PROteolysis TArgeting Chimeras), enabling the recruitment of CRBN to a wide range of target proteins for induced degradation. tenovapharma.commedchemexpress.com

Advanced Research Directions and Methodological Innovations

Computational Approaches in Designing and Optimizing Lenalidomide-CO-C4-alkyne Based Degraders

The design of effective PROTACs is a significant challenge due to their high molecular weight and the complex nature of the ternary complex (POI-PROTAC-E3 ligase) they must form. tandfonline.comlifechemicals.com Historically, PROTAC development has been an empirical process involving extensive medicinal chemistry optimization. researchgate.net However, computational modeling has emerged as a vital tool to accelerate this process, particularly in addressing the "linkerology" challenge—the optimization of the chemical linker that connects the POI ligand to the E3 ligase ligand. researchgate.netexplorationpub.com

Computational methods are used to model the three-dimensional structure of the PROTAC-induced ternary complex, the formation of which is a critical step for effective protein degradation. researchgate.net These models allow researchers to rapidly screen a vast chemical space of potential PROTACs. researchgate.net For degraders based on this compound, molecular dynamics simulations can investigate the dynamic behavior of the interaction between the lenalidomide (B1683929) portion and the CRBN protein. researchgate.net Such simulations provide insights into how the PROTAC anchors to the E3 ligase, which is crucial for the subsequent recruitment and degradation of the target protein. researchgate.net

Furthermore, the composition and rigidity of the linker significantly impact PROTAC activity. The C4-alkyne portion of this compound offers a degree of rigidity. Research has shown that replacing flexible amine linkages with a rigid ethynyl (B1212043) group can lead to highly potent PROTACs, demonstrating a significant increase in cellular activity in certain cell lines. explorationpub.com Computational analysis of the PROTAC ternary complex can help rationalize these observations and guide the rational design of linkers with optimal length, composition, and conformational properties to ensure productive ternary complex formation. researchgate.netexplorationpub.com

Strategies for Enhancing Selectivity and Minimizing Off-Target Degradation in PROTACs

A significant challenge in developing PROTACs based on immunomodulatory imide drugs (IMiDs) like lenalidomide and pomalidomide (B1683931) is the potential for off-target effects. nih.govnih.gov The IMiD moiety itself can act as a "molecular glue," inducing the degradation of endogenous proteins, most notably zinc-finger (ZF) transcription factors such as IKZF1 and SALL4, which can lead to undesired biological consequences like teratogenicity. nih.govnih.govnih.gov When incorporated into a PROTAC, the lenalidomide component can retain this intrinsic activity, causing degradation of ZF proteins in addition to the intended POI. nih.govbiorxiv.org

To address this, researchers have developed rational design strategies to engineer selectivity. One key approach is the chemical modification of the phthalimide (B116566) ring of the lenalidomide scaffold. nih.govnih.gov Studies have shown that introducing modifications at specific positions can abolish or reduce the degradation of off-target ZF proteins while maintaining or even enhancing the degradation of the intended target. nih.gov A high-throughput platform was developed to screen pomalidomide analogues, revealing that substitutions of an appropriate size at the C5 position of the phthalimide ring significantly reduced off-target ZF degradation. nih.govnih.gov

Similarly, research focusing specifically on lenalidomide has demonstrated that modifications at the 6-position are crucial for controlling neosubstrate selectivity. nih.govnih.govresearchgate.net For instance, the introduction of a fluorine atom at the 6-position (6-fluoro lenalidomide) resulted in selective degradation of IKZF1, IKZF3, and CK1α, which are linked to anti-cancer effects, while diminishing the degradation of SALL4, a protein associated with teratogenicity. nih.govnih.gov These findings provide a clear design principle: by modifying the lenalidomide core of a building block like this compound, it is possible to create PROTACs with a significantly improved safety profile and enhanced target specificity. nih.govnih.gov

| Modification Position | Effect on Neosubstrate Selectivity | Reference |

| C5 (Pomalidomide) | Substitutions of appropriate size reduce off-target degradation of zinc-finger (ZF) proteins. | nih.gov |

| C6 (Lenalidomide) | 6-fluoro modification enhances selectivity for IKZF1/3 over SALL4. | nih.gov, nih.gov |

| C6 (Lenalidomide) | Serves as a key position for controlling neosubstrate selectivity in both molecular glues and PROTACs. | researchgate.net |

Integration of this compound Chemistry with Emerging Chemical Biology Techniques

The terminal alkyne functional group is a key feature of this compound, making it highly amenable to integration with powerful chemical biology techniques, most notably azide-alkyne "click chemistry". tenovapharma.comnih.gov This reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the efficient and specific covalent ligation of the alkyne-containing building block to a molecule bearing a complementary azide (B81097) group. medchemexpress.comnih.gov

This modularity is exceptionally valuable for PROTAC development. explorationpub.com Researchers can synthesize a target-binding ligand functionalized with an azide and then "click" it to this compound. medchemexpress.com This approach greatly accelerates the synthesis of PROTAC libraries with variations in the target ligand, linker attachment point, or linker composition, facilitating rapid screening and optimization. explorationpub.com

Beyond PROTAC synthesis, the alkyne handle enables other applications. It can be used to attach probes, such as fluorophores, for tracking the PROTAC's localization and concentration within cells. nih.gov This provides valuable information on cellular permeability and distribution, which are key drug-like properties. Furthermore, techniques like photoaffinity labeling could be combined with this chemistry. A photo-reactive group could be incorporated into the target-binding side of the PROTAC, allowing for covalent cross-linking to the target protein upon UV irradiation, which helps in definitively identifying the protein targets and off-targets in a complex cellular environment.

Future Perspectives on Expanding the Chemical Space of Protein Degraders

The future of targeted protein degradation hinges on expanding beyond the current limitations of the technology to improve therapeutic precision and tackle a wider range of diseases. marinbio.com A primary goal is to expand the toolbox of E3 ligases that can be recruited by PROTACs. marinbio.comcullgen.com Currently, the vast majority of PROTACs in development utilize ligands for either CRBN or VHL, which are ubiquitously expressed. nih.govnih.gov The human genome, however, encodes over 600 E3 ligases, many of which are expressed in a tissue-specific or tumor-enriched manner. nih.govcullgen.comresearchgate.net Developing ligands for these novel E3 ligases could enable the creation of degraders that are active only in specific tissues, thereby reducing systemic off-target effects and improving the therapeutic window. marinbio.comyoutube.com

Another major frontier is expanding the "degradable" proteome. lifechemicals.com TPD offers a unique advantage over traditional inhibitors by having the potential to eliminate proteins previously considered "undruggable," such as scaffolding proteins and transcription factors that lack a well-defined active site. researchgate.netyoutube.comnih.gov Versatile and modular building blocks like this compound are instrumental in these efforts. The ability to easily conjugate them to a wide array of target-binding moieties—including peptides and other non-traditional ligands—is crucial for exploring this expanded target space. benthamscience.comnih.gov

Future advancements will also likely involve the integration of artificial intelligence and machine learning to predict optimal PROTAC designs, including linker composition and geometry, to enhance degradation efficiency and selectivity. marinbio.com As the field moves toward creating more diverse and sophisticated degrader molecules, including non-canonical degradation pathways like autophagy, the demand for well-characterized, reactive chemical building blocks will continue to grow, positioning this compound and its derivatives as key tools in the future of drug discovery. marinbio.com

Q & A

Basic: How should preclinical studies investigating the mechanism of action of Lenalidomide-CO-C4-alkyne be designed to ensure reproducibility and clinical relevance?

Methodological Answer:

- Hypothesis-driven design: Formulate a testable hypothesis linking the compound’s structure (e.g., alkyne moiety) to its immunomodulatory or antiproliferative effects. Use frameworks like PICO to define population (e.g., cancer cell lines), intervention (dose regimens), and outcomes (apoptosis markers) .

- Controlled variables: Standardize cell culture conditions, solvent controls, and assay protocols. Include positive controls (e.g., parent compound Lenalidomide) and negative controls (vehicle-only) to isolate specific effects .

- Data collection: Use triplicate experiments with error bars (standard deviation) and statistical tests (t-tests for pairwise comparisons; ANOVA for multi-group analyses). Raw data should be archived in appendices for transparency .

Advanced: How can researchers resolve contradictions in pharmacokinetic (PK) data for this compound across different experimental models?

Methodological Answer:

- Population PK modeling: Integrate sparse and intensive sampling data (e.g., plasma concentrations from murine vs. humanized models) to identify covariates (e.g., metabolic enzyme variability) influencing bioavailability .

- Cross-validation: Compare central lab results (e.g., LC-MS/MS) with local lab assays to rule out methodological discrepancies. Prioritize central lab data for final analysis .

- Mechanistic insights: Correlate PK outliers with biomarkers (e.g., CYP3A4 activity, renal clearance rates) to explain inter-model variability .

Basic: What statistical approaches are recommended for analyzing dose-dependent efficacy data in this compound studies?

Methodological Answer:

- Dose-response curves: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values. Use nonlinear regression tools (e.g., GraphPad Prism) .

- Survival analysis: For in vivo studies, apply Kaplan-Meier plots with log-rank tests to compare progression-free survival across dose cohorts .

- Multiplicity adjustment: Use Bonferroni or Benjamini-Hochberg corrections when testing multiple endpoints (e.g., cytokine levels, tumor volume) .

Advanced: How can exploratory biomarkers be systematically integrated into this compound research to validate target engagement?

Methodological Answer:

- Hypothesis-free screening: Perform untargeted proteomics/transcriptomics on treated vs. untreated samples to identify candidate biomarkers (e.g., cereblon ubiquitination substrates) .

- Targeted validation: Use ELISA or flow cytometry to quantify shortlisted biomarkers (e.g., IL-2, TNF-α) in peripheral blood mononuclear cells (PBMCs) .

- Dynamic correlation: Apply time-series analysis to link biomarker fluctuations (e.g., peak/trough levels) with PK/PD parameters .

Basic: What strategies ensure a rigorous literature review for contextualizing this compound within existing research?

Methodological Answer:

- Foreground questions: Use SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to structure queries (e.g., “How does this compound compare to PROTAC degraders in CLL?”) .

- Source prioritization: Exclude non-peer-reviewed platforms (e.g., ). Prioritize primary literature from PubMed and clinical trial registries (e.g., ClinicalTrials.gov ) .

- Data synthesis: Tabulate key findings (e.g., IC₅₀ values, toxicity thresholds) and highlight gaps (e.g., lack of combination therapy studies) .

Advanced: What steps are critical for reproducing synthetic protocols of this compound in academic settings?

Methodological Answer:

- Reagent validation: Confirm purity (>95% via HPLC) and stability (e.g., alkyne group integrity under storage conditions) using certificates of analysis (CoA) .

- Stepwise optimization: Document reaction parameters (temperature, solvent, catalyst) in pilot experiments. Use failure analysis to troubleshoot low yields .

- Structural confirmation: Employ NMR (¹H/¹³C), HRMS, and FT-IR to verify the product. Cross-check against published spectra for Lenalidomide derivatives .

Basic: How should ethical considerations in this compound studies address potential toxicity risks?

Methodological Answer:

- Preclinical toxicity screening: Conduct AMES tests (mutagenicity), hERG assays (cardiotoxicity), and maximum tolerated dose (MTD) studies in rodents before human trials .

- Institutional oversight: Submit protocols to ethics committees (IRB/IACUC) with detailed risk mitigation plans (e.g., dose-hold criteria for thrombocytopenia) .

- Data transparency: Report adverse events (e.g., neutropenia incidence) in alignment with CONSORT guidelines for clinical trials .

Advanced: What analytical methods are recommended for validating the chemical purity and stability of this compound in long-term studies?

Methodological Answer:

- Stability-indicating assays: Use forced degradation studies (heat, light, humidity) with HPLC-UV to monitor decomposition products. Calculate % degradation per ICH guidelines .

- Mass balance analysis: Ensure total impurities (by-products + degradation products) remain <0.5% over storage periods. Adjust storage conditions (e.g., inert atmosphere, −20°C) if thresholds are exceeded .

- Cross-lab validation: Share samples with collaborating labs to confirm reproducibility of purity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.